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Lys-Gln

Cat. No.: B14172426
CAS No.: 92352-82-4
M. Wt: 274.32 g/mol
InChI Key: OAPNERBWQWUPTI-YUMQZZPRSA-N
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Description

Molecular Definition and Significance as a Constituent Dipeptide

L-Lysyl-L-glutamine is a dipeptide formed by a peptide linkage between the carboxyl group of L-lysine and the alpha-amino group of L-glutamine. It has the molecular formula C₁₁H₂₂N₄O₄ and a molecular weight of 274.32 g/mol . nih.govuni.lu The IUPAC name for L-Lysyl-L-glutamine is (2S)-5-amino-2-[[(2S)-2,6-diaminohexanoyl]amino]-5-oxopentanoic acid. nih.gov It is also known by several synonyms, including Lys-Gln, lysyl-glutamine, and KQ dipeptide. nih.gov

As a constituent dipeptide, this compound is a fundamental building block that can be found within larger peptides and proteins. Its significance lies in the potential biological activities it may possess as an intact dipeptide or through the controlled release of its constituent amino acids upon hydrolysis. Dipeptides like this compound can offer advantages over free amino acids, such as improved stability, solubility, and transport properties. evonik.comnih.gov

Here is a table summarizing some key molecular properties of this compound:

PropertyValueSource
Molecular FormulaC₁₁H₂₂N₄O₄ nih.govuni.lu
Molecular Weight274.32 g/mol nih.gov
IUPAC Name(2S)-5-amino-2-[[(2S)-2,6-diaminohexanoyl]amino]-5-oxopentanoic acid nih.gov
SynonymsThis compound, lysyl-glutamine, KQ dipeptide, etc. nih.gov
PubChem CID196305 nih.govuni.lu
Monoisotopic Mass274.1641 Da uni.lu
XLogP (predicted)-4.6 uni.lu

Overview of L-Lysine and L-Glutamine Amino Acid Roles in Biological Systems (Contextual)

L-Lysine and L-Glutamine, the amino acid components of this compound, play crucial and distinct roles in biological systems.

L-Lysine (Lys or K) is an essential α-amino acid, meaning it cannot be synthesized by humans and must be obtained through the diet. nih.govwikipedia.org It is characterized by an α-amino group, an α-carboxylic acid group, and a side chain containing an amino group, classifying it as a basic, charged aliphatic amino acid at physiological pH. wikipedia.org Lysine (B10760008) is vital for protein synthesis and is frequently involved in protein structure. wikipedia.orgscirp.org Its side chain can participate in hydrogen bonding and acts as a general base in catalysis. wikipedia.org Beyond protein synthesis, lysine is involved in the crosslinking of collagen polypeptides, the uptake of essential mineral nutrients, and the production of carnitine, which is important for fatty acid metabolism. wikipedia.org Lysine also plays a role in histone modifications, impacting the epigenome. wikipedia.org Lysine catabolism primarily occurs via the saccharopine pathway. wikipedia.orgscirp.org

L-Glutamine (Gln or Q) is an α-amino acid that is considered non-essential or conditionally essential in humans. wikipedia.orgpharmacompass.com The body can typically synthesize sufficient amounts, but demand increases during periods of stress, illness, or intense exercise. scirp.orgwikipedia.org Glutamine's side chain is an amide, similar to glutamic acid. wikipedia.org It is classified as a charge-neutral, polar amino acid. wikipedia.org Glutamine is the most abundant naturally occurring non-essential amino acid in the human body and can cross the blood-brain barrier. wikipedia.org It is involved in numerous biochemical functions, including protein synthesis, lipid synthesis (particularly in cancer cells), regulation of acid-base balance in the kidney, cellular energy production, nitrogen donation for anabolic processes (like purine (B94841) synthesis), carbon donation to the citric acid cycle, and as a non-toxic transporter of ammonia (B1221849). scirp.orgwikipedia.org Glutamine is also a precursor for nucleotides and is used in the synthesis of amino sugars and glutathione. scirp.org

Here is a table summarizing key properties and roles of L-Lysine and L-Glutamine:

Amino AcidEssentiality (Humans)Side Chain GroupCharge at Physiological pHKey Biological RolesPubChem CID
L-LysineEssentialAminoPositiveProtein synthesis, collagen crosslinking, mineral uptake, carnitine production, histone modification, catalysis. nih.govwikipedia.orgscirp.org5962 nih.govuni.lu
L-GlutamineNon-essential/Conditionally essentialAmideNeutralProtein synthesis, nitrogen transport, energy source, acid-base balance, nucleotide synthesis, ammonia transport. scirp.orgwikipedia.orgpharmacompass.com5961 wikipedia.orgwikipedia.orguni.lu

Historical and Current Research Trajectories Involving L-Lysyl-L-glutamine and its Constituent Residues in Peptide Chemistry and Protein Science

Research involving L-Lysyl-L-glutamine and its constituent amino acids spans various aspects of peptide chemistry and protein science. Historically, the focus on amino acids like lysine and glutamine stemmed from understanding their fundamental roles in protein structure, function, and metabolism. Lysine was first isolated in 1889, and its chemical structure was determined in 1902. wikipedia.org Glutamine's diverse metabolic roles have also been a long-standing area of study. scirp.orgwikipedia.org

In peptide chemistry, the synthesis of dipeptides like this compound is a foundational aspect. While only a few dipeptides, such as aspartame (B1666099) and L-alanyl-L-glutamine, have seen widespread commercial use, research continues into efficient methods for dipeptide production through chemical or chemoenzymatic approaches. researchgate.net Novel methods, including those based on nonribosomal peptide synthetase and L-amino acid alpha-ligase, are emerging for dipeptide synthesis. researchgate.net this compound itself can be synthesized using methods like liquid-phase synthesis. researchgate.net

In protein science, the constituent residues, lysine and glutamine, are critical. Lysine residues are frequently involved in protein structure and can be targets for post-translational modifications like acetylation, methylation, ubiquitination, and sumoylation, which impact gene regulation. wikipedia.org Glutamine residues, particularly in polyglutamine stretches, have been studied for their conformational behavior and association with neurodegenerative diseases. scirp.org Interactions involving the side chains of lysine and glutamine, such as NH-π interactions between glutamine and aromatic residues like phenylalanine, are investigated for their role in protein stability and function. mdpi.com

Research trajectories involving the this compound dipeptide specifically include exploring its potential biological activities and applications. Studies have investigated the effects of dipeptides containing lysine or glutamine, providing context for the potential of this compound. For instance, the alanyl-glutamine dipeptide has been studied for increasing weight gain and having anti-inflammatory effects, while glycyl-glutamine has been reported to improve glutamine catabolism and support intestinal cell proliferation. nih.gov Lysine-glutamate has shown antitumor activity in some studies. nih.govresearchgate.net

Furthermore, the constituent amino acids are involved in protein modification techniques. Microbial transglutaminase (mTGase), an enzyme that catalyzes site-specific protein derivatization, primarily targets glutamine residues but can also modify lysine residues if a ligand containing a glutamine residue is present. This enzyme is used to incorporate chemical entities onto proteins, highlighting the importance of both glutamine and lysine in protein engineering. rsc.org

The transport of dipeptides, including those containing lysine and glutamine, is another area of research. Studies on peptide transporters like PepT1 in different species have investigated their efficiency in translocating charged dipeptides, including those with lysine, and how the position of the charged amino acid affects transport. uib.no

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H22N4O4 B14172426 Lys-Gln CAS No. 92352-82-4

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

92352-82-4

Molecular Formula

C11H22N4O4

Molecular Weight

274.32 g/mol

IUPAC Name

(2S)-5-amino-2-[[(2S)-2,6-diaminohexanoyl]amino]-5-oxopentanoic acid

InChI

InChI=1S/C11H22N4O4/c12-6-2-1-3-7(13)10(17)15-8(11(18)19)4-5-9(14)16/h7-8H,1-6,12-13H2,(H2,14,16)(H,15,17)(H,18,19)/t7-,8-/m0/s1

InChI Key

OAPNERBWQWUPTI-YUMQZZPRSA-N

Isomeric SMILES

C(CCN)C[C@@H](C(=O)N[C@@H](CCC(=O)N)C(=O)O)N

Canonical SMILES

C(CCN)CC(C(=O)NC(CCC(=O)N)C(=O)O)N

physical_description

Solid

Origin of Product

United States

Biosynthesis and Metabolic Interconnections of L Lysyl L Glutamine Precursors

Biosynthesis Pathways of L-Lysine

L-Lysine is an essential amino acid for humans and monogastric livestock, meaning it cannot be synthesized endogenously and must be obtained from the diet. nih.govyoutube.com Plants, bacteria, and fungi possess the metabolic pathways required for lysine (B10760008) biosynthesis. youtube.comnih.gov Two primary pathways for lysine synthesis exist in nature: the aspartate family pathway and the α-aminoadipic acid (AAA) pathway. ebi.ac.ukresearchgate.net The focus here is on the aspartate family pathway, which is prevalent in plants and most microorganisms, and from which lysine is derived. nih.govebi.ac.ukacs.org The AAA pathway is primarily found in fungi and some archaea. ebi.ac.ukresearchgate.net

Aspartate Family Pathway and Precursors (e.g., from Glutamine via Glutamate (B1630785) and Aspartate)

The aspartate family pathway is a branched pathway that utilizes L-aspartate as the initial precursor for the synthesis of several essential amino acids, including lysine, threonine, methionine, and isoleucine. nih.govyoutube.comnih.govacs.org The pathway begins with the phosphorylation of aspartate by aspartate kinase, followed by reduction to aspartate-β-semialdehyde by aspartate semialdehyde dehydrogenase. youtube.comacs.org These initial steps are common to the biosynthesis of all amino acids in the aspartate family. youtube.com

While the direct precursor for the aspartate family pathway is aspartate, glutamate and glutamine are metabolically interconnected. Glutamate can be formed from α-ketoglutarate via transamination or glutamate dehydrogenase, and glutamine is synthesized from glutamate and ammonia (B1221849) by glutamine synthetase. bosterbio.comcellsignal.comlibretexts.org Aspartate itself is typically formed by the transamination of oxaloacetate, a citric acid cycle intermediate, with glutamate often serving as the amino group donor. libretexts.org Thus, glutamine, through its role in providing ammonia and contributing to glutamate synthesis, indirectly supports the availability of aspartate for the aspartate family pathway.

Diaminopimelic Acid (DAP) Pathway in Microorganisms and Plants

Lysine biosynthesis via the aspartate family pathway in most bacteria, plants, some archaea, and some fungi proceeds through the diaminopimelic acid (DAP) pathway. ebi.ac.ukwikipedia.orgnih.govasm.orgpnas.org This pathway diverges from the common steps of the aspartate family pathway after the formation of aspartate-β-semialdehyde. youtube.compnas.org

The DAP pathway involves the condensation of aspartate-β-semialdehyde with pyruvate (B1213749) to form dihydrodipicolinate, catalyzed by dihydrodipicolinate synthase. youtube.com Subsequent steps lead to the formation of meso-diaminopimelic acid (meso-DAP), a key intermediate. ebi.ac.uknih.govpnas.org The final step in lysine biosynthesis via this pathway is the decarboxylation of meso-DAP by diaminopimelate decarboxylase (LysA), yielding L-lysine. nih.govpnas.org

There are variations within the DAP pathway, distinguished by the steps leading to meso-DAP. These include the succinylase, acetylase, aminotransferase, and dehydrogenase pathways. ebi.ac.uknih.govasm.org For example, the aminotransferase pathway, found in cyanobacteria, Chlamydia, some archaea, and plants like Arabidopsis thaliana, converts tetrahydrodipicolinate directly to LL-DAP using diaminopimelate aminotransferase (DapL), without acylation. ebi.ac.ukasm.orgpnas.org The dehydrogenase pathway forms meso-DAP directly from tetrahydrodipicolinate, NADPH, and ammonia using diaminopimelate dehydrogenase. ebi.ac.uknih.govasm.org

Biosynthesis Pathways of L-Glutamine

L-Glutamine is a non-essential amino acid in humans, meaning the body can synthesize it. wikipedia.org It is the most abundant free amino acid in the human body and plays crucial roles in nitrogen transport, ammonia detoxification, and as an energy source for certain cells. bosterbio.comcellsignal.comwikipedia.org

Glutamate and α-Ketoglutarate as Precursors

The primary pathway for L-glutamine biosynthesis involves the amidation of L-glutamate. bosterbio.comcellsignal.comwikipedia.org This reaction is catalyzed by the enzyme glutamine synthetase (GS) and requires energy in the form of ATP. bosterbio.com

L-Glutamate, the direct precursor for glutamine synthesis, is readily synthesized in cells. A major route for glutamate formation is the reductive amination of α-ketoglutarate, an intermediate of the citric acid cycle, catalyzed by glutamate dehydrogenase. bosterbio.comcellsignal.comlibretexts.org Glutamate can also be formed via transamination reactions, where an amino group is transferred from another amino acid to α-ketoglutarate. bosterbio.comcellsignal.comlibretexts.org

Therefore, the biosynthesis of glutamine is directly linked to the availability of glutamate and the metabolic activity of the citric acid cycle through α-ketoglutarate. The interplay between glutamate dehydrogenase and glutamine synthetase is critical for maintaining cellular nitrogen balance and providing glutamine for various metabolic processes.

Formation Mechanisms of Dipeptides (General Academic Principles)

Dipeptides, including Lys-Gln, are formed by the condensation of two amino acids via a peptide bond. This bond is an amide linkage formed between the carboxyl group of one amino acid and the amino group of another, with the release of a water molecule. fiveable.mepearson.comeastbayexpress.com This reaction is a dehydration synthesis. fiveable.mepearson.comeastbayexpress.com

In biological systems, peptide bond formation is primarily catalyzed by ribosomes during protein synthesis (translation). eastbayexpress.comthejournalofcosmology.com The formation of a peptide bond is thermodynamically unfavorable (endergonic) and requires energy input. fiveable.mepearson.commedschoolcoach.com This energy is provided by coupling the reaction to exergonic processes, such as the hydrolysis of ATP. pearson.commedschoolcoach.com The ribosome's peptidyl transferase center, which is composed of ribosomal RNA, catalyzes the nucleophilic attack of the amino group of an aminoacyl-tRNA on the carbonyl carbon of the peptidyl-tRNA. eastbayexpress.comthejournalofcosmology.com

While ribosomal synthesis is the primary mechanism for forming peptide bonds in proteins, non-ribosomal peptide synthesis pathways exist in some organisms, producing a variety of peptides, including some dipeptides. However, the general principle of forming an amide bond through dehydration synthesis remains consistent.

Metabolic Fate and Turnover of Dipeptides in Biological Systems

Dipeptides in biological systems are subject to metabolic processes that determine their fate, including transport, hydrolysis, and potential utilization. Dipeptides can be transported across cell membranes by specific peptide transporters, such as those belonging to the proton-coupled oligopeptide transporter (POT) family, which exhibit broad substrate specificity. mdpi.comresearchgate.net

Once inside cells, or in some cases extracellularly, dipeptides can be hydrolyzed back into their constituent amino acids by various peptidases (dipeptidases). mdpi.com This hydrolysis is an exergonic process, essentially the reverse of peptide bond formation, involving the addition of water to cleave the amide bond. pearson.commedschoolcoach.com Although peptide bond hydrolysis is thermodynamically favorable, it is often slow in the absence of enzymatic catalysis due to a high activation energy barrier. pearson.commedschoolcoach.com

The resulting free amino acids can then enter the intracellular amino acid pool and be utilized for various metabolic purposes, including protein synthesis, synthesis of other biomolecules, or energy production through catabolism. slideshare.netcreative-proteomics.com The metabolic fate of the released amino acids, lysine and glutamine, would follow their respective catabolic or anabolic pathways. Glutamine, for instance, is known for its high metabolic turnover and its role as a readily available energy source and nitrogen donor. cellsignal.commdpi.com

While the primary role of many dipeptides is considered to be as a source of amino acids, there is increasing evidence suggesting that some dipeptides may have specific biological functions beyond simply being amino acid donors. mdpi.comnih.gov However, the metabolic fate often involves hydrolysis and subsequent utilization of the free amino acids. The specific structure of a dipeptide can influence its transport and susceptibility to hydrolysis, affecting its distribution and turnover within different organs and tissues. mdpi.com

Compound Names and PubChem CIDs

Compound NamePubChem CID
L-Lysyl-L-glutamine196305 nih.gov
L-Lysine5962 nih.gov
L-Glutamine5961 nih.gov
L-Aspartate6057
L-Glutamate611
α-Ketoglutarate689
Aspartate-β-semialdehyde14071
Pyruvate1060
Dihydrodipicolinate14070
Tetrahydrodipicolinate14069
meso-Diaminopimelic acid123575
Oxaloacetate970

Data Tables

For example, research indicates that in Corynebacterium glutamicum, the dehydrogenase pathway contributes about 33% and the succinylase pathway about 66% to L-lysine synthesis, and enhancing the dehydrogenase pathway can increase lysine production nih.gov. Another study highlights that glutamine concentration is mainly controlled by the liver and skeletal muscle and has high metabolic turnover mdpi.com. These findings are descriptive of metabolic fluxes and regulation within specific biological contexts rather than presenting raw, generalizable quantitative data in table format within the defined scope.

However, to illustrate the interconnectedness of the aspartate family pathway, a conceptual representation of the amino acids derived from aspartate is presented below:

PrecursorDerived Amino Acids (Aspartate Family Pathway)
L-AspartateL-Lysine, L-Threonine, L-Methionine, L-Isoleucine nih.govyoutube.comnih.govacs.org

And a simplified view of glutamine synthesis:

PrecursorEnzymeProduct
L-Glutamate + NH₃ + ATPGlutamine SynthetaseL-Glutamine bosterbio.com

These tables summarize relationships described in the text, adhering to the outline's focus on biosynthesis and precursors.

Stable Isotope Tracing for Dipeptide Metabolism Research

Stable isotope tracing is a powerful technique employed in metabolic research to investigate the pathways and dynamics of biochemical reactions within biological systems. bitesizebio.comnih.govnih.govacs.org This method involves labeling specific atoms within molecules, commonly using stable isotopes such as carbon-13 (C), nitrogen-15 (B135050) (N), or deuterium (B1214612) (H). bitesizebio.comnih.govmedchemexpress.com By tracking the fate of these labeled atoms as they are processed through metabolic pathways, researchers can gain dynamic insights into various metabolic processes, including nutrient utilization, energy production, and biosynthesis. bitesizebio.comnih.gov Stable isotope tracing complements traditional metabolomics approaches, which provide static snapshots of metabolite concentrations, by offering information about metabolic flux and pathway activity. bitesizebio.comnih.gov

The application of stable isotope tracing has been valuable in studying the metabolism of amino acids, including the precursors of this compound. For instance, stable isotope tracing using C- or N-labeled glutamine is widely used to quantitatively monitor glutamine metabolism, particularly in contexts such as cancer research. nih.gov These studies track the flux of labeled glutamine carbons and nitrogens through various pathways, including the TCA cycle, revealing its crucial role as a carbon and nitrogen source. nih.gov

Structural Roles and Interactions of Lysine Glutamine Residues in Protein Architecture

Lysine-Glutamine Isopeptide Bond Formation

The formation of an isopeptide bond between lysine (B10760008) and glutamine is a critical mechanism for creating resilient protein structures. This covalent linkage is distinct from the peptide bonds that form the primary backbone of a protein, as it involves the side chains of the amino acids. wikipedia.org The resulting cross-link introduces a branch in the protein's primary sequence, fundamentally altering its architecture and properties. wikipedia.org

Enzymatic Catalysis by Transglutaminases

Transglutaminases (TGases) are a family of enzymes that catalyze the formation of isopeptide bonds between lysine and glutamine residues. nih.gov This enzymatic process is crucial in various biological phenomena, including blood clotting, skin formation, and wound healing. nih.gov The cross-linked products generated by TGases are often high-molecular-mass polymers that exhibit remarkable resistance to mechanical stress and enzymatic degradation. nih.gov

The catalytic action of transglutaminases involves a two-step acyl-transfer reaction. The process is initiated by the formation of a thioester bond between the enzyme's active site cysteine residue and the γ-carboxamide group of a glutamine substrate, which releases ammonia (B1221849). nih.govresearchgate.net Subsequently, the ε-amino group of a lysine residue acts as a nucleophile, attacking the thioester intermediate. This leads to the formation of the ε-(γ-glutamyl)lysine isopeptide bond and the regeneration of the enzyme's active site. nih.gov

The interaction between transglutaminases and their substrates is influenced by the local amino acid sequence surrounding the target glutamine and lysine residues. For catalysis to occur, the glutamine residue must be accessible, typically located in a flexible or solvent-exposed region of the protein. nih.gov Furthermore, the charge of the amino acids in the vicinity of the glutamine residue plays a role, with positively charged residues on the C-terminal side of the glutamine tending to discourage the enzymatic reaction. nih.gov Molecular docking studies have been employed to design highly active peptide substrates for microbial transglutaminase (mTGase), demonstrating that specific amino acid sequences can significantly enhance the efficiency of the cross-linking reaction. nih.gov

Table 1: Factors Influencing Transglutaminase-Substrate Interaction
FactorDescriptionImpact on Catalysis
Substrate Accessibility The target glutamine residue must be physically accessible to the enzyme's active site.Residues in flexible loops or on the protein surface are more likely to be modified.
Local Amino Acid Sequence The sequence of amino acids surrounding the glutamine and lysine residues.Specific sequences can either promote or inhibit enzyme binding and catalysis.
Local Charge Distribution The electrostatic environment around the reactive residues.Positively charged residues C-terminal to the glutamine can inhibit the reaction. nih.gov

The ability of transglutaminases to form robust isopeptide cross-links is harnessed in the development of novel biomaterials, particularly in the production of bioplastic films. researchgate.netacs.org In a study utilizing yak keratin (B1170402) and soy protein isolate (SPI), transglutaminase was used as a catalytic crosslinker to create a bioplastic film. mdpi.comnih.govnih.gov The formation of Gln-Lys isopeptide bonds between the keratin and soy protein molecules resulted in a more stable and dense network structure. mdpi.comnih.gov

This enzymatic cross-linking conferred several improved properties to the bioplastic film:

Enhanced Thermal Stability: The cross-linked film exhibited a higher thermal degradation temperature, indicating that more energy was required to break the chemical bonds within the polymer network. mdpi.com

Improved Mechanical Properties: The formation of isopeptide bonds increased the rigidity and strength of the bioplastic film. mdpi.comnih.gov

Reduced Water Vapor Permeability: The denser, cross-linked structure limited the diffusion of water vapor through the film. mdpi.comnih.gov

These findings highlight the potential of transglutaminase-mediated cross-linking to create high-performance, biodegradable materials from protein sources. researchgate.net

Table 2: Properties of Transglutaminase-Crosslinked Bioplastic Films
PropertyObservationUnderlying Mechanism
Thermal Stability Increased degradation temperatureCovalent isopeptide bonds require more energy to break than non-covalent interactions. mdpi.com
Mechanical Strength Improved rigidity and tensile strengthThe cross-links create a more robust and interconnected polymer network. nih.gov
Water Vapor Permeability DecreasedThe denser structure formed by cross-linking restricts the passage of water molecules. mdpi.com

Spontaneous Non-Enzymatic Isopeptide Bond Formation

In addition to enzymatic catalysis, isopeptide bonds between lysine and glutamine can form spontaneously, particularly in long-lived proteins. portlandpress.com This non-enzymatic process is slower than its enzyme-catalyzed counterpart and is thought to contribute to the aging of proteins and tissues.

The spontaneous formation of a Lys-Gln isopeptide bond is proposed to proceed through a glutarimide (B196013) intermediate. portlandpress.com This mechanism involves the intramolecular cyclization of a glutamine residue to form the glutarimide. The amino group of a nearby lysine residue can then act as a nucleophile, attacking the glutarimide ring. This attack leads to the opening of the ring and the formation of the stable isopeptide bond. portlandpress.com This pathway is analogous to the deamidation of glutamine, which can also proceed through a glutarimide intermediate. portlandpress.com

Recent research has also explored novel chemical methods for forming isopeptide bonds, such as the use of δ-selenolysine-mediated ligation, which offers an alternative route to creating these linkages for research purposes. frontiersin.orgnih.govresearchgate.net

The spontaneous formation of isopeptide bonds has significant implications for the stability and function of long-lived proteins, such as those found in the lens of the eye and in neurons. portlandpress.com The accumulation of these cross-links over time can lead to the formation of protein aggregates that are resistant to normal cellular degradation processes. nih.gov

While these bonds can enhance the structural stability of individual proteins, their uncontrolled formation can be detrimental. nih.govscienceopen.comnih.govresearchgate.net The resulting protein aggregates are associated with various age-related diseases. The study of these spontaneous modifications is crucial for understanding the molecular basis of aging and age-related pathologies. portlandpress.com The formation of this compound isopeptide bonds is one of many post-translational modifications (PTMs) that can occur on lysine residues, which also include acetylation, methylation, and ubiquitination, all of which play roles in regulating protein function and stability. rsc.orgmdpi.comnih.govnih.govoup.com

Influence of Lysine and Glutamine on Protein Secondary and Tertiary Structures

Conformational Preferences and Hydrogen Bonding Networks

Lysine, with its long, flexible aliphatic side chain terminating in a positively charged ε-amino group, and glutamine, with its polar amide side chain, exhibit different conformational tendencies that impact protein folding. The flexibility of the lysine side chain can be entropically costly to restrain within a folded protein, which is why substitutions to less flexible residues like alanine (B10760859) have been explored to improve protein crystallization. Conversely, glutamine has a higher propensity to be found in alpha-helices.

Both lysine and glutamine are actively involved in forming hydrogen bonds, which are crucial for stabilizing protein structures. The glutamine side chain can act as both a hydrogen bond donor and acceptor, allowing it to form intricate hydrogen bonding networks with nearby amide groups in the protein backbone. These interactions can stabilize specific secondary structures, such as inverse γ-turns and type I β-turns. Lysine's primary amino group is a potent hydrogen bond donor and can participate in multiple hydrogen bonds simultaneously. A recurring structural motif has been identified where the lysine NH3+ group interacts with a backbone carbonyl oxygen in a linear fashion, contributing to the capping of α-helices and 310-helices.

Inter-residue Interactions (e.g., NH-π Interactions involving Glutamine and Lysine)

Beyond conventional hydrogen bonds, lysine and glutamine participate in other non-covalent interactions that are vital for protein architecture. One such interaction is the NH-π interaction, which occurs between an NH group (from the backbone or side chain) and the electron-rich π system of an aromatic residue.

Both lysine and glutamine side chains contain NH groups and can act as donors in these interactions. The nature of the NH-π interaction depends on the polarity of the donor group. For lysine, the interaction involving its charged ammonium (B1175870) group is a strong, electrostatically driven cation-π interaction. However, this interaction is significantly weakened in a polar environment. In contrast, the NH-π interaction involving the uncharged glutamine side chain is less dominated by electrostatics and is more robust in various solvent conditions. These interactions can occur on the protein surface or within the hydrophobic core, contributing to the stability of the folded protein.

Lysine to Glutamine Mutations as Structural and Functional Probes

The substitution of lysine with glutamine (Lys-to-Gln) is a widely used technique in protein engineering and functional studies. This mutation can serve as a valuable tool to investigate the roles of specific lysine residues in protein structure, function, and regulation.

Mimicry of Lysine Acetylation in Protein Studies

Lysine acetylation is a crucial post-translational modification that neutralizes the positive charge of the lysine side chain, thereby influencing protein interactions and function. Glutamine is often used as a mimic for acetylated lysine because its side chain is similar in size and is uncharged, effectively replicating the charge neutralization that occurs upon acetylation.

This mimicry allows researchers to study the functional consequences of acetylation at specific sites without the need for enzymatic acetylation. For instance, mutating a lysine to a glutamine can replicate the disruptive effect of acetylation on protein-membrane interactions. While glutamine is an effective mimic in terms of charge, it is important to note that it is less hydrophobic and bulky than an acetylated lysine, which can lead to some differences in the observed effects.

Impact on Protein Aggregation and Fibril Formation (e.g., Tau Protein)

Lys-to-Gln mutations have been instrumental in understanding the role of lysine acetylation in the aggregation of proteins associated with neurodegenerative diseases, such as the Tau protein in Alzheimer's disease. Studies using glutamine substitutions to mimic acetylation at specific lysine residues in the Tau protein have revealed that acetylation can have complex, site-specific effects on its aggregation propensity.

For example, mimicking acetylation at certain sites can be protective and inhibit Tau aggregation, while at other sites, it may promote amyloid formation. These mutations can alter the conformational structure of Tau, affecting its ability to form fibrils. The disruption of salt bridges involving lysine residues upon their substitution with the neutral glutamine is a likely mechanism for these structural changes.

Tau Protein MutationEffect on AggregationReference
K321Q and K353QProtective, decreased aggregation
K298QIsoform-specific effects on aggregation
K311Q, K321Q, K369QAltered fibril structure

Modulation of Protein Catalytic Properties via Mutation

The substitution of lysine with glutamine in the active site of an enzyme can have a profound impact on its catalytic properties. Such mutations can help elucidate the specific role of the lysine residue in substrate binding or catalysis.

In some enzymes, replacing a critical lysine with glutamine can lead to a significant drop in catalytic activity and an increase in the Michaelis constant (Km) for substrates, indicating a compromised ability to bind substrates and/or facilitate the chemical reaction. For example, in glutamine synthetase, mutating a key arginine (structurally similar to lysine in its positive charge) to cysteine and then modifying it to mimic other residues demonstrated the critical role of the positive charge in ATP binding. In another study on glutamine synthetase, a K319Q mutation in the GlnA4 variant resulted in a 90% loss of activity, highlighting the critical role of this lysine residue. Conversely, in the GlnA1 variant, K179Q and K357Q mutations did not significantly affect catalytic activity, suggesting these lysines are not directly involved in the catalytic mechanism.

These studies demonstrate the utility of Lys-to-Gln mutations as a powerful tool to probe the intricate relationship between protein structure and function.

EnzymeMutationEffect on Catalytic ActivityReference
Glutamine Synthetase (GlnA4)K319Q90% loss of activity
Glutamine Synthetase (GlnA1)K179QNo significant effect
Glutamine Synthetase (GlnA1)K357QNo significant effect

Enzymatic Cleavage Specificity and Proteolysis Involving Lys Gln Sequences

Identification of Lys-Pro-Gln as a Prominent Proteolytic Cleavage Site

Research into the enzymatic processes occurring in biological fluids like saliva has identified specific peptide sequences that are preferentially cleaved by associated proteases. The tripeptide sequence Lys-Pro-Gln has been recognized as a prominent proteolytic cleavage site in certain proteins. nih.govnih.gov

Substrate Specificity of Saliva-Associated Proteases

The oral cavity is a complex environment containing a diverse array of microorganisms and host-derived enzymes, contributing to substantial proteolytic activity. nih.govnih.gov Studies investigating the peptides present in whole saliva have revealed that many are derived from salivary proteins, such as acidic and basic proline-rich proteins, statherin, and histatins. nih.govnih.gov Analysis of the cleavage sites in these proteins indicated that proteolytic events frequently occur after a glutamine residue. nih.govnih.gov A predominant specificity was observed for the tripeptide sequence Xaa-Pro-Gln, where the amino acid at the P3 position (Xaa) was frequently lysine (B10760008), thus highlighting Lys-Pro-Gln as a significant cleavage motif in salivary proteins. nih.govnih.gov

The substrate specificity of these saliva-associated proteases has been further characterized using synthetic substrates. For instance, the hydrolysis of synthetic substrates like Lys-Pro-Gln-pNA and Gly-Gly-Gln-pNA has been examined to understand the enzymatic activity in whole saliva. nih.govnih.gov The determined kinetic parameters, such as Km values, for these substrates provide insight into the efficiency of cleavage and the influence of amino acids at positions P2 and P3 on protease recognition. nih.govnih.gov

Table 1: Kinetic Parameters for Salivary Protease Activity on Synthetic Substrates nih.govnih.gov

SubstrateKm (μM)
Lys-Pro-Gln-pNA97 ± 7.7
Gly-Gly-Gln-pNA611 ± 28

This data confirms the presence of glutamine endoprotease activity in whole saliva and demonstrates that the amino acids flanking the cleavage site, particularly at the P2 and P3 positions, influence the efficiency of hydrolysis. nih.govnih.gov

Characterization of Glutamine Endoprotease Activity

The glutamine endoprotease activity observed in whole saliva, with its specificity for sequences like Lys-Pro-Gln, exhibits specific characteristics regarding optimal conditions and sensitivity to inhibitors. The optimal pH for the hydrolysis of Lys-Pro-Gln-pNA by this activity has been determined to be around 7.0. nih.govnih.gov

Inhibition studies have further characterized the nature of this enzyme activity. The activity is effectively inhibited by certain compounds, such as antipain (B1666059) and 4-(2-aminoethyl) benzenesulfonyl fluoride. nih.govnih.gov It has also been shown to be metal ion-dependent and is not inhibited by cysteine protease inhibitors. nih.govnih.gov Investigations into the source of this glutamine endoprotease activity in whole saliva suggest that it is likely derived from dental plaque and is microbial in origin. nih.govnih.gov The specificity for a glutamine residue at the P1 cleavage site is considered a non-archetype for known human proteases, suggesting the presence of novel glutamine-specific endoproteases in oral fluid. nih.govnih.gov

Implications of Specific Cleavage Events in Biological Fluids

Specific proteolytic cleavage events involving sequences like Lys-Gln within proteins and peptides in biological fluids can have significant implications. In saliva, the degradation of salivary proteins by glutamine endoproteases may affect their functions within the oral cavity and potentially downstream in the digestive tract. nih.gov Beyond digestion, specific cleavage events in biological fluids are crucial for various physiological processes, including the generation and regulation of biologically active peptides, such as antimicrobial peptides (AMPs). nih.gov Many AMPs are produced through the proteolytic cleavage of larger precursor proteins. nih.gov The dynamic nature of these processes involves numerous substrates, proteases, and regulatory factors. nih.gov

General Mechanisms of Peptide Bond Cleavage by Endopeptidases

Endopeptidases are a class of proteases that cleave peptide bonds at internal locations within a protein or peptide sequence, as opposed to exopeptidases which act on the terminal ends. libretexts.orgwou.eduresearchgate.net The mechanism of peptide bond cleavage by endopeptidases generally involves the hydrolysis of the amide bond. This process typically requires the activation of a water molecule or the peptide bond itself, often facilitated by catalytic residues within the enzyme's active site. libretexts.orgcsic.escore.ac.uk

Different classes of endopeptidases utilize distinct catalytic mechanisms and exhibit varying substrate specificities. For example, serine proteases, a major class of endopeptidases, often employ a catalytic triad (B1167595) (e.g., Asp, His, Ser) to facilitate the nucleophilic attack on the peptide bond. libretexts.orgwou.edu The specificity of serine proteases is largely determined by the characteristics of the S1 binding pocket, which accommodates the amino acid residue on the carboxylic side of the cleavage site (P1 position). libretexts.orgwou.eduresearchgate.net Trypsin-like serine proteases, for instance, prefer basic residues like lysine or arginine at the P1 position due to a negatively charged aspartate residue in their S1 pocket. libretexts.orgwou.edu While the specific mechanism of the glutamine endoprotease found in saliva with Lys-Pro-Gln specificity would require detailed structural and mechanistic studies of the isolated enzyme, the general principles of peptide bond hydrolysis by endopeptidases provide a framework for understanding this process. nih.govnih.govcore.ac.uk Metal ions can also play a role in peptide bond hydrolysis by activating water molecules or polarizing the carbonyl group of the peptide bond. csic.escore.ac.uk

Design and Synthesis Strategies for Lys Gln Containing Peptides and Peptidomimetics

Chemical Synthesis Methodologies for Lys-Gln Dipeptide

The chemical synthesis of dipeptides like this compound typically involves established peptide synthesis techniques, primarily focusing on forming a peptide bond between the carboxyl group of one amino acid and the amino group of another. This process requires the use of protecting groups to prevent unwanted side reactions involving the reactive functional groups on the amino acids, particularly the alpha-amino group, the alpha-carboxyl group, and the side chain functionalities of Lysine (B10760008) (epsilon-amino group) and Glutamine (amide group). researchgate.netbachem.com

The general chemical synthesis of peptides, including dipeptides, involves several key steps: (1) protection of functional groups, (2) activation of the free carboxyl group of the amino acid to be added, (3) formation of the peptide bond, and (4) removal of the protecting groups. researchgate.net Two primary approaches are utilized: solution-phase peptide synthesis and solid-phase peptide synthesis (SPPS). researchgate.net

Solution-phase synthesis involves carrying out the coupling and deprotection steps in a homogeneous solution. This method is often suitable for the synthesis of short peptides, including dipeptides, and can yield products with high purity. researchgate.netresearchgate.net

SPPS, pioneered by Merrifield, involves anchoring the C-terminal amino acid to an insoluble resin. lsu.educsic.es Subsequent amino acids are then sequentially added to the growing peptide chain while it remains attached to the solid support. This approach offers advantages such as simpler purification steps, as excess reagents and byproducts can be removed by washing the resin, and the potential for automation. lsu.educsic.es For the synthesis of this compound, both amino acids would require appropriate protecting groups. For instance, in Fmoc-based SPPS, the alpha-amino group would be protected with the fluorenylmethyloxycarbonyl (Fmoc) group, which is removed under basic conditions. The side chain of Lysine would require a suitable orthogonal protecting group (e.g., Boc, Alloc, Mtt, Dde, ivDde, or Z) that remains intact during chain elongation but can be selectively removed later. peptide.comrsc.org The amide group of Glutamine's side chain is generally less reactive and may not always require protection depending on the synthesis strategy, but specific protecting groups can be used if necessary.

Coupling reagents are essential in both solution and solid-phase synthesis to activate the carboxyl group and facilitate peptide bond formation. bachem.comresearchgate.net Various coupling reagents, such as carbodiimides (e.g., DCC, DIC) or phosphonium (B103445) and uronium reagents (e.g., BOP, HBTU), are commonly employed. researchgate.netgoogle.com The choice of coupling reagent can influence reaction efficiency and minimize side reactions. After the peptide chain is assembled, the peptide is cleaved from the resin (in SPPS) and all remaining protecting groups are removed to obtain the final this compound dipeptide. bachem.com

Rational Design of Peptides for Specific Biological Functions

Rational design of peptides involves creating sequences with specific amino acid compositions and arrangements to achieve desired biological functions. This approach leverages the understanding of how amino acid properties (charge, hydrophobicity, structure) and sequence influence peptide conformation and interaction with biological targets. frontiersin.orgpnas.orgfrontiersin.org Lysine and Glutamine, with their distinct side chain characteristics, are valuable building blocks in rational peptide design. Lysine's positive charge can mediate electrostatic interactions, while Glutamine's amide group can participate in hydrogen bonding.

Rational design often involves analyzing known biologically active peptide sequences or protein interaction interfaces to identify key amino acid motifs responsible for the desired function. frontiersin.orgnih.gov Based on this information, synthetic peptides are designed to mimic or modulate these interactions. nih.gov

Cell Adhesion Peptides Incorporating this compound-Ala-Gly-Asp-Val (KQAGDV) Motif

A notable example of a biologically relevant peptide sequence incorporating Lysine and Glutamine is the this compound-Ala-Gly-Asp-Val (KQAGDV) motif. This hexapeptide sequence is found at the carboxyl-terminal end of the fibrinogen γ-chain. medchemexpress.commedchemexpress.com The KQAGDV motif is a crucial cell adhesion site that is recognized by the αIIbβ3 integrin, a receptor primarily found on platelets. medchemexpress.commedchemexpress.comresearchgate.netnih.govkarger.comrupress.org

Research has shown that the KQAGDV motif mediates cell adhesion, particularly of smooth muscle cells, and is a potent adhesion ligand for αIIbβ3 integrin. medchemexpress.commedchemexpress.com Studies comparing the binding of the KQAGDV motif to the well-known Arg-Gly-Asp (RGD) motif, another integrin-binding sequence found in various extracellular matrix proteins, have revealed distinct recognition mechanisms by αIIbβ3 integrin. researchgate.netnih.govkarger.comrupress.org While both RGD and KQAGDV bind to αIIbβ3, the KQAGDV motif adopts a different backbone conformation and interacts with the integrin over a more extended region compared to RGD. rupress.org The Asp residue in KQAGDV plays a critical role by coordinating with a metal ion in the integrin's metal ion-dependent adhesion site (MIDAS). researchgate.netrupress.org

Studies using synthetic peptides containing the KQAGDV sequence or truncations thereof have helped to delineate the minimal binding sequences and understand the specificity of αIIbβ3 integrin recognition. nih.gov For instance, the AGD sequence within KQAGDV has been identified as a minimal binding sequence for αIIbβ3. nih.gov Research findings indicate that surfaces modified with KQAGDV-containing peptides can effectively mediate cell adhesion, comparable to fibrinogen-coated surfaces. nih.gov

Here is a summary of research findings related to the KQAGDV motif:

MotifSource ProteinInteracting IntegrinKey RoleResearch Finding Highlights
KQAGDVFibrinogen γ-chainαIIbβ3Cell AdhesionPotent ligand for smooth muscle cells. medchemexpress.commedchemexpress.com Recognized by αIIbβ3 integrin. medchemexpress.commedchemexpress.comresearchgate.netnih.govkarger.comrupress.org Binds differently than RGD. rupress.org AGD is a minimal binding sequence. nih.gov
RGDFibronectin, etc.Various IntegrinsCell AdhesionWell-studied cell adhesion motif. researchgate.netnih.govkarger.comnih.gov Competitive ligand for αIIbβ3 with KQAGDV. nih.gov

Peptidomimetics Design Strategies Involving Lysine and Glutamine

Peptidomimetics are compounds designed to mimic the structural and functional properties of peptides but with improved characteristics such as enhanced stability, bioavailability, and potency. sigmaaldrich.cnresearchgate.netaacrjournals.orglongdom.org When designing peptidomimetics that mimic peptides containing Lysine and Glutamine, strategies often focus on overcoming the limitations of natural peptides, such as their susceptibility to proteolytic degradation and poor membrane permeability. researchgate.netaacrjournals.orglongdom.orgchemrxiv.orgresearchgate.net

Design strategies involving Lysine and Glutamine mimetics leverage the specific roles these amino acids play in the parent peptide. For example, if the positive charge of Lysine is crucial for interaction, a non-natural amino acid or a scaffold incorporating a positive charge at a similar spatial position might be used. Similarly, if Glutamine's hydrogen bonding capabilities are important, a mimetic with similar hydrogen bonding potential would be considered.

Incorporation of Unnatural Amino Acids and Cyclization for Stability and Potency

Two key strategies in peptidomimetic design to enhance stability and potency are the incorporation of unnatural amino acids and cyclization. sigmaaldrich.cnresearchgate.netptfarm.plresearchgate.netplos.orgnih.govresearchgate.netacs.org

Cyclization: Cyclization involves forming a cyclic structure within a peptide or peptidomimetic. This can be achieved by forming a new bond between the N- and C-termini (head-to-tail cyclization), between side chains, or between a terminus and a side chain. acs.orgnih.govrsc.orgrsc.orgacs.org Cyclization restricts the conformational flexibility of the molecule, which can lead to increased stability against enzymatic degradation and improved binding affinity and selectivity by pre-organizing the molecule into a bioactive conformation. acs.orgnih.govrsc.orgrsc.org Various chemical strategies exist for macrocyclization, including lactam formation (amide bond formation), azide-alkyne cycloadditions (click chemistry), and ring-closing metathesis. nih.govrsc.orgrsc.org For Lys- and Gln-containing peptides, cyclization could involve forming an amide bond between the side chain amino group of Lysine and a carboxyl group elsewhere in the sequence, or between the side chain amide of Glutamine (after modification) and another functional group. Early forms of peptide stapling also utilized salt bridges between charged residues like Lysine and Glutamic acid (a related amino acid to Glutamine), although covalent linkages are more common for stable cyclization. cam.ac.uk

Engineering Protein-Protein Interaction Modulators

Protein-protein interactions (PPIs) are fundamental to most biological processes and represent a vast and challenging class of drug targets. frontiersin.orgnih.govaacrjournals.orgresearchgate.net Peptides and peptidomimetics are increasingly being explored as modulators of PPIs because they can mimic the interaction surfaces of proteins. frontiersin.orgnih.govaacrjournals.orglongdom.orgresearchgate.net Peptidomimetics designed to modulate PPIs often aim to disrupt or stabilize specific protein complexes by mimicking key recognition motifs or "hotspots" at the protein-protein interface. frontiersin.orgaacrjournals.org

Designing peptidomimetics to modulate PPIs involving Lysine and Glutamine residues within the native protein interface requires understanding the structural basis of the interaction. If Lysine or Glutamine residues are critical for binding, peptidomimetics can be designed to present similar functionalities in a conformation that mimics the native peptide segment involved in the interaction. frontiersin.org This can involve incorporating Lysine or Glutamine mimetics or using scaffolds that present positive charges or hydrogen-bonding groups at appropriate positions to interact with the target protein surface. frontiersin.orgchemrxiv.org

Strategies for engineering peptidomimetic PPI modulators include the rational design of molecules that mimic specific secondary structures involved in PPIs, such as alpha-helices or beta-strands. frontiersin.orgchemrxiv.org By using non-peptidic scaffolds or modified peptide backbones, peptidomimetics can achieve greater stability and cell permeability compared to linear peptides, making them more suitable for targeting intracellular PPIs. aacrjournals.orglongdom.orgchemrxiv.orgresearchgate.net The incorporation of unnatural amino acids and cyclization strategies discussed earlier are also crucial for developing potent and stable peptidomimetic PPI modulators. nih.govresearchgate.net

Q & A

Q. What are the key considerations when designing experimental studies to investigate the Lys-Gln polymorphism's functional impact?

  • Methodological Answer : Experimental design should prioritize (1) sample size calculation to ensure statistical power, (2) genotyping validation (e.g., using PCR-RFLP or sequencing) to minimize technical variability, and (3) confounding factor control (e.g., age, ethnicity, and environmental exposures) . For functional assays, in vitro models (e.g., plasmid transfection with Lys/Gln variants) should include negative/positive controls and replicate experiments to address biological variability .

Q. How should researchers approach literature reviews to identify gaps in this compound-related studies?

  • Methodological Answer : Use systematic review frameworks (e.g., PRISMA guidelines) to screen databases (PubMed, Scopus) with keywords like "XPD Lys751Gln," "ERCC2 polymorphism," and "DNA repair variants." Prioritize meta-analyses (e.g., ) to evaluate consensus across studies and flag contradictions (e.g., conflicting odds ratios in Asian vs. Caucasian populations). Use tools like I² statistics to quantify heterogeneity .

Advanced Research Questions

Q. What statistical methods are recommended for addressing heterogeneity in meta-analyses of this compound association studies?

  • Methodological Answer :
  • Random-effects models are preferred when high heterogeneity (I² > 50%) is observed, as they account for between-study variance .

  • Subgroup analyses by ethnicity (e.g., Asian vs. Caucasian) or study design (e.g., population-based vs. hospital-based cohorts) can identify sources of heterogeneity (see Table 1 below) .

  • Sensitivity analyses exclude outlier studies to assess robustness. For example, in , excluding studies with I² > 90% reduced heterogeneity in this compound + Gln-Gln vs. Lys-Lys comparisons (HB subgroup: I² = 90.6% → post-exclusion I² = 0%) .

    Table 1 : Heterogeneity Analysis in this compound Meta-Analysis (Adapted from )

    PopulationComparisonI² (%)P-value (Heterogeneity)
    AsianGln-Gln vs. Lys-Lys0.00.426
    CaucasianThis compound vs. Lys-Lys0.00.509
    HB*This compound + Gln-Gln vs. Lys-Lys90.6<0.001
    *HB: Hospital-based studies

Q. How can in vitro and in vivo models be optimized to study this compound's molecular mechanisms?

  • Methodological Answer :
  • In vitro : Use site-directed mutagenesis to introduce Lys751Gln into ERCC2/XPD plasmids. Measure DNA repair capacity via comet assays or host-cell reactivation assays under UV/chemotherapy-induced damage .
  • In vivo : Generate knock-in murine models with Lys/Gln variants. Monitor carcinogenesis progression in tissues with high DNA repair demands (e.g., skin, colon) and validate findings with immunohistochemistry for DNA damage markers (e.g., γ-H2AX) .

Data Contradiction and Interpretation

Q. How should researchers resolve contradictions between observational studies and mechanistic data on this compound?

  • Methodological Answer :
  • Triangulate evidence : Combine epidemiological data (e.g., non-significant ORs in ) with functional studies showing altered DNA repair kinetics in Gln variants.
  • Evaluate bias : Assess whether null associations in meta-analyses stem from underpowered studies or population stratification (e.g., allele frequency differences in Asian vs. Caucasian cohorts) .
  • Apply causal inference models : Mendelian randomization can test if this compound directly influences cancer risk or interacts with environmental confounders (e.g., smoking) .

Ethical and Reporting Standards

Q. What ethical considerations are critical for this compound studies involving human participants?

  • Methodological Answer :
  • Informed consent : Disclose potential implications of genotyping results (e.g., cancer risk associations) and ensure data anonymization .
  • Bias mitigation : Pre-register study protocols (e.g., ClinicalTrials.gov ) to reduce selective reporting. Use FAIR principles (Findable, Accessible, Interoperable, Reusable) for data sharing .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.